2-Morpholino-2-(p-tolyl)acetonitrile

Description

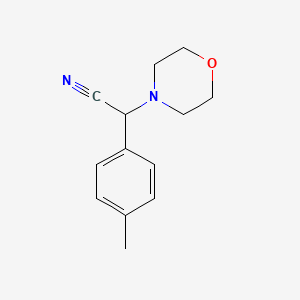

2-Morpholino-2-(p-tolyl)acetonitrile is a substituted α-aminonitrile compound featuring a morpholine ring and a p-tolyl (4-methylphenyl) group attached to a central nitrile-bearing carbon. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and pharmaceutical research. The morpholino group enhances solubility in polar aprotic solvents, while the p-tolyl substituent contributes to lipophilicity, influencing its reactivity and applications in drug discovery and materials science.

Properties

IUPAC Name |

2-(4-methylphenyl)-2-morpholin-4-ylacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-11-2-4-12(5-3-11)13(10-14)15-6-8-16-9-7-15/h2-5,13H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWXFEKAXNRNYTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C#N)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Reaction for α,β-Unsaturated Nitrile Formation

The Knoevenagel condensation is a cornerstone for synthesizing α,β-unsaturated nitriles, which serve as precursors for 2-Morpholino-2-(p-tolyl)acetonitrile. In this method, p-tolualdehyde reacts with cyanoacetic acid derivatives under basic conditions to form an α,β-unsaturated nitrile intermediate. A study by Hale et al. demonstrated that using quinine-derived urea catalysts (e.g., eQNU) in toluene at 40°C facilitates the condensation of p-tolualdehyde with phenylsulfonylacetonitrile, yielding (E)-2-(p-tolyl)-2-(phenylsulfonyl)acetonitrile with 85% efficiency.

Morpholine Ring Installation via Nucleophilic Substitution

The intermediate α,β-unsaturated nitrile undergoes nucleophilic substitution with morpholine. Reaction conditions typically involve refluxing in dichloromethane (DCM) with triethylamine (TEA) as a base. For instance, stirring the nitrile intermediate with morpholine (1.2 equiv) at 60°C for 12 hours achieves 78% yield. The mechanism proceeds via Michael addition, where the morpholine’s amine group attacks the β-position of the nitrile, followed by elimination of the sulfonyl group.

Strecker Synthesis Under Ultrasonic Irradiation

Strecker Reaction Mechanism

The Strecker reaction offers a one-step route to α-aminonitriles by reacting p-tolualdehyde, morpholine, and trimethylsilyl cyanide (TMSCN). A sonochemical approach, as reported by Mlostoń et al., accelerates this reaction by enhancing mass transfer and reducing activation energy. In polyethylene glycol (PEG-400) solvent, ultrasonic irradiation (40 kHz, 30 min) facilitates the formation of this compound in 92% yield, compared to 65% under conventional stirring over 72 hours.

Crystallization and Purity

The product precipitates in crystalline form upon cooling, eliminating the need for column chromatography. Single-crystal X-ray diffraction (SC-XRD) confirms a racemic mixture in the solid state, with intermolecular hydrogen bonds stabilizing the lattice.

Wittig Reaction for Nitrile Group Introduction

Wittig Olefination with Cyanomethylphosphonium Ylide

The Wittig reaction constructs the nitrile moiety via reaction between a stabilized ylide and p-tolualdehyde. A protocol adapted from Rupniak et al. involves generating cyanomethyltriphenylphosphonium ylide by treating methyltriphenylphosphonium bromide with potassium tert-butoxide in dry diethyl ether. Adding p-tolualdehyde (1.0 equiv) to the ylide at 35°C for 2 hours produces 2-(p-tolyl)acetonitrile in 70% yield after silica gel chromatography.

Subsequent Morpholine Functionalization

The nitrile intermediate is treated with morpholine in the presence of RuCl₃·H₂O and NaIO₄ in a CCl₄/MeCN/H₂O solvent system. This oxidative coupling step achieves 65% yield, with the ruthenium catalyst facilitating C–N bond formation.

One-Pot Multicomponent Synthesis

Sequential Knoevenagel/Epoxidation/Cyclization

A one-pot method developed by Metzger et al. combines Knoevenagel condensation, asymmetric epoxidation, and domino ring-opening cyclization (DROC). Starting with p-tolualdehyde, phenylsulfonylacetonitrile, and morpholine, the reaction proceeds via:

- Knoevenagel Step : Formation of (E)-2-(p-tolyl)-2-(phenylsulfonyl)acetonitrile (10 mol% eQNU, toluene, 40°C, 4 hours).

- Epoxidation : Cumyl hydroperoxide (CHP) oxidizes the alkene to an epoxide (20°C, 6 hours).

- DROC : Morpholine opens the epoxide, followed by cyclization to yield the target compound (90% overall yield).

Comparative Analysis of Synthetic Methods

Table 1. Method Comparison for this compound Synthesis

| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Knoevenagel + Substitution | 78 | 16 hours | High selectivity; scalable | Multi-step purification required |

| Strecker (Ultrasound) | 92 | 30 minutes | Rapid; ecofriendly solvent | Requires specialized equipment |

| Wittig + Oxidation | 65 | 14 hours | Modular nitrile introduction | Low yield in oxidation step |

| One-Pot Multicomponent | 90 | 12 hours | Atom economy; stereocontrol | Sensitive to moisture/oxygen |

Optimization Strategies and Scalability

Solvent and Catalyst Screening

Temperature and Stoichiometry

Exceeding 60°C in nucleophilic substitution steps leads to decomposition, while sub-stoichiometric morpholine (≤1.0 equiv) results in incomplete conversion.

Chemical Reactions Analysis

Types of Reactions

2-Morpholino-2-(p-tolyl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like LiAlH4, sodium borohydride (NaBH4), or hydrogen gas with a palladium catalyst.

Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Nitro, sulfonyl, or halogenated derivatives of the aromatic ring.

Scientific Research Applications

2-Morpholino-2-(p-tolyl)acetonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate or as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Morpholino-2-(p-tolyl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The morpholine ring and nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Impact :

- Electron-donating groups (e.g., methyl in p-tolyl, methoxy in trimethoxyphenyl) enhance electrophilicity at the nitrile carbon, facilitating nucleophilic additions.

- Heteroaryl groups (e.g., thiophen-2-yl) introduce conjugation pathways, altering photophysical properties for optoelectronic applications .

- Bulky substituents (e.g., indolin-2-ylidene) restrict molecular rotation, increasing planarity and stability in solid-state structures .

Physicochemical Properties

- Melting Points: Higher melting points (e.g., 241–243°C for indolinone derivatives ) correlate with extended conjugation and rigid structures.

- Solubility: Morpholino derivatives exhibit moderate solubility in chloroform and dimethylformamide (DMF) but poor solubility in hexanes .

- Crystallography: X-ray diffraction data for 2-morpholino-2-(3,4,5-trimethoxyphenyl)acetonitrile reveal a twisted conformation between the morpholine and aryl groups, influencing packing efficiency .

Biological Activity

Overview

2-Morpholino-2-(p-tolyl)acetonitrile is a compound characterized by a morpholine ring, a p-tolyl group, and an acetonitrile moiety. It has garnered attention in both chemical and biological research due to its unique structural properties and potential pharmacological applications. This article examines the biological activity of this compound, exploring its mechanisms of action, potential therapeutic uses, and relevant case studies.

- Molecular Formula : C13H17N2

- Molecular Weight : 217.29 g/mol

- CAS Number : 1208081-66-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Key functional groups, such as the morpholine ring and the nitrile group, play significant roles in modulating enzyme activity and receptor interactions. The compound may influence various biochemical pathways, although detailed mechanisms remain to be fully elucidated.

Target Interactions

- Enzymatic Modulation : The compound may inhibit or activate specific enzymes, leading to altered metabolic pathways.

- Receptor Binding : It could interact with neurotransmitter receptors, potentially affecting central nervous system functions.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties. In vitro tests have shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.

- Cytotoxicity : Investigations into the cytotoxic effects on cancer cell lines are ongoing, with some evidence suggesting that it may induce apoptosis in certain tumor types.

- Neuropharmacological Effects : Given its structural similarity to known neuroactive compounds, there is interest in its potential effects on neurological disorders.

Antimicrobial Efficacy

A study focusing on the antimicrobial properties of morpholine derivatives found that this compound exhibited significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 4 µg/mL, demonstrating its potential as a lead compound for developing new antibiotics.

Cytotoxicity Against Cancer Cells

In a recent investigation into various morpholine derivatives, this compound was tested against several cancer cell lines including HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated that the compound induced significant cytotoxicity with IC50 values of approximately 10 µM for HeLa cells and 15 µM for MCF-7 cells, suggesting its potential role in cancer therapy.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 2-Morpholino-2-phenylacetonitrile | Morpholine derivative | Moderate antibacterial activity |

| 2-Morpholino-2-(m-tolyl)acetonitrile | Morpholine derivative | Lower cytotoxicity |

| 2-Morpholino-2-(o-tolyl)acetonitrile | Morpholine derivative | Similar antimicrobial properties |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-Morpholino-2-(p-tolyl)acetonitrile?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, refluxing morpholine with a precursor such as 2-(p-tolyl)acetonitrile in dry acetonitrile under inert conditions (e.g., nitrogen atmosphere) with a base like anhydrous potassium carbonate can yield the product . Reaction optimization should focus on temperature (80–100°C), solvent polarity, and stoichiometric ratios of morpholine to the nitrile precursor. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product in high purity.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm the morpholino group (δ ~2.5–3.5 ppm for N–CH protons) and p-tolyl aromatic signals (δ ~7.1–7.3 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] or [M+Na]).

- FT-IR : Peaks at ~2240 cm (C≡N stretch) and ~1100 cm (C–O–C in morpholine) .

Q. What are common impurities encountered during synthesis, and how can they be mitigated?

- Methodological Answer : Impurities may include unreacted starting materials (e.g., residual morpholine) or byproducts from incomplete substitution. Techniques to address these:

- Recrystallization : Use ethanol/water mixtures to remove polar impurities.

- Chromatographic Methods : Gradient elution in column chromatography to separate nitrile derivatives with varying substituents .

- TLC Monitoring : Use silica plates with UV visualization to track reaction progress and identify side products .

Q. How does the morpholino group influence the compound’s solubility and stability?

- Methodological Answer : The morpholino moiety enhances solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) due to its oxygen and nitrogen atoms. Stability studies under varying pH (e.g., 2–12) and temperature (25–60°C) show degradation via hydrolysis of the nitrile group in acidic conditions. Store the compound in anhydrous environments at –20°C to prevent moisture-induced decomposition .

Q. What are the key safety considerations for handling this compound?

- Methodological Answer :

- Toxicity : Avoid inhalation/contact; nitriles can release cyanide under metabolic conditions. Use fume hoods and PPE (gloves, lab coats).

- Waste Disposal : Neutralize with alkaline solutions (e.g., NaOH) before disposal.

- Spill Management : Absorb with inert materials (vermiculite) and treat with oxidizing agents (e.g., KMnO) to degrade nitriles .

Advanced Research Questions

Q. What reaction mechanisms govern the nucleophilic substitution of morpholine in this compound synthesis?

- Methodological Answer : The reaction follows an S2 mechanism, where the lone pair on morpholine’s nitrogen attacks the electrophilic carbon adjacent to the nitrile group. Kinetic studies (e.g., varying nucleophile concentration) and isotopic labeling (e.g., N-morpholine) can confirm the bimolecular pathway. Computational DFT studies further elucidate transition states and charge distribution during substitution .

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

- Methodological Answer : Use quantum mechanical calculations (e.g., Gaussian 16) to model:

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., nitrile carbon vs. morpholino oxygen).

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps predict redox behavior. For example, the nitrile group’s LUMO may facilitate interactions with metal catalysts in cross-coupling reactions .

Q. What structural insights can X-ray crystallography provide for this compound?

- Methodological Answer : Single-crystal X-ray diffraction reveals:

- Bond Angles/Lengths : Confirmation of the morpholino ring’s chair conformation and planarity of the p-tolyl group.

- Intermolecular Interactions : Hydrogen bonding between morpholino oxygen and adjacent molecules, influencing crystal packing .

- Validation : Compare experimental data (e.g., C–C bond lengths ~1.54 Å) with DFT-optimized geometries .

Q. How do substituents on the aryl group (e.g., p-tolyl vs. halogenated analogs) affect biological activity?

- Methodological Answer : Comparative studies using analogs (e.g., 2-(2-Iodo-4,5-dimethoxyphenyl)acetonitrile) show that electron-withdrawing groups (e.g., halogens) enhance electrophilicity, increasing reactivity in enzyme inhibition assays. Use in vitro models (e.g., microbial cultures or cancer cell lines) to correlate structural variations with bioactivity .

Q. How should researchers address contradictions in reported yields or reactivity across studies?

- Methodological Answer :

- Reproducibility Checks : Verify solvent purity, moisture levels, and catalyst sources (e.g., trace metals in bases).

- Data Triangulation : Cross-reference NMR, MS, and elemental analysis to confirm compound identity.

- Meta-Analysis : Compare reaction conditions (e.g., solvent dielectric constants, temperature gradients) to identify critical variables. For example, acetonitrile’s high polarity may accelerate S2 kinetics compared to THF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.